molecular formula C9H8ClN3S B371291 methyl N-(4-chlorophenyl)-N'-cyanoimidothiocarbamate

methyl N-(4-chlorophenyl)-N'-cyanoimidothiocarbamate

Cat. No.: B371291
M. Wt: 225.7g/mol
InChI Key: JQQYOBFMPUTSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-chlorophenyl)-N'-cyanoimidothiocarbamate is a useful research compound. Its molecular formula is C9H8ClN3S and its molecular weight is 225.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7g/mol

IUPAC Name

methyl N'-(4-chlorophenyl)-N-cyanocarbamimidothioate

InChI

InChI=1S/C9H8ClN3S/c1-14-9(12-6-11)13-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13)

InChI Key

JQQYOBFMPUTSFR-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=C(C=C1)Cl)NC#N

Canonical SMILES

CSC(=NC1=CC=C(C=C1)Cl)NC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Chlorophenyl isothiocyanate (XXXIa) (50.7 grams) is added to a suspension of sodium cyanamide (19.2 g) in ethanol (30 mL) with stirring which slowly dissolves and precipitates the sodium salt of N-cyano-N'-p-chlorophenylthiourea (XXXIIa) which is filtered off, washed with ethanol and dried to yield 36.2 grams which are suspended in 200 mL of ethanol and combined with 37.6 grams of methyl iodide with rapid stirring at ambient room temperature. The product separates as heat is evolved. The suspension is cooled in an ice bath, the solids filtered, washed with water and dried to give N-cyano-N'-p-chlorophenyl-S-methylisothiourea (XXXIIIa).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.